3-(3-Fluoropyridin-4-yl)isoxazol-5-amine
CAS No.:
Cat. No.: VC18208221
Molecular Formula: C8H6FN3O
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6FN3O |
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Molecular Weight | 179.15 g/mol |
IUPAC Name | 3-(3-fluoropyridin-4-yl)-1,2-oxazol-5-amine |
Standard InChI | InChI=1S/C8H6FN3O/c9-6-4-11-2-1-5(6)7-3-8(10)13-12-7/h1-4H,10H2 |
Standard InChI Key | JNLBAZIIYXDDPL-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC(=C1C2=NOC(=C2)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a five-membered isoxazole ring (C₃H₃NO) linked to a 3-fluoropyridin-4-yl group. The isoxazole moiety contains adjacent oxygen and nitrogen atoms, which confer polarity and hydrogen-bonding capacity. The fluorine atom at the pyridine ring’s 3-position introduces electron-withdrawing effects, potentially enhancing metabolic stability and target binding .
Key structural parameters inferred from analogous compounds include:
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Bond lengths: The C–O bond in the isoxazole ring typically measures ~1.36 Å, while the C–N bond spans ~1.30 Å, consistent with aromatic delocalization .
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Torsional angles: Substituents on the pyridine and isoxazole rings likely adopt coplanar conformations to maximize π-π stacking interactions with biological targets .
Physicochemical Properties
While experimental data for 3-(3-fluoropyridin-4-yl)isoxazol-5-amine are scarce, predictions based on related isoxazolamines suggest:
The fluorine atom’s electronegativity may reduce basicity compared to non-fluorinated analogs, as seen in 3-(trifluoromethyl)isoxazol-5-amine (pKa ≈ 4.1) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing 3-(3-fluoropyridin-4-yl)isoxazol-5-amine:
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Isoxazole ring formation via cyclization of a β-ketonitrile precursor with hydroxylamine.
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Coupling of preformed fluoropyridine and isoxazole fragments using cross-coupling reactions.
Cyclization Approach
Adapting methods from 3-(trifluoromethyl)isoxazol-5-amine synthesis :
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Precursor preparation: React 3-fluoro-4-pyridinylacetonitrile with trifluoroacetic anhydride to form β-ketonitrile.
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Cyclization: Treat with hydroxylamine hydrochloride in methanol under reflux (3 h, 70°C), yielding the isoxazole ring.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.
Reported yields for analogous reactions range from 37% to 73%, depending on substituent electronic effects .
Cross-Coupling Strategy
A Suzuki-Miyaura coupling could link 5-amino-isoxazole-3-boronic acid to 3-fluoro-4-bromopyridine:
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Catalytic system: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 90°C, 12 h.
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Workup: Extract with dichloromethane, dry over MgSO₄, and purify via recrystallization (ethanol/water).
This method may offer superior regioselectivity compared to cyclization routes.
Pharmacological Profile and Applications
Antimicrobial Activity
Isoxazolamines with fluorinated aromatics demonstrate broad-spectrum antibacterial effects. For instance, 3-(trifluoromethyl)isoxazol-5-amine derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis . The fluorine atom’s electronegativity may improve membrane permeability, a feature likely retained in 3-(3-fluoropyridin-4-yl)isoxazol-5-amine.
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications could optimize target affinity:
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C5 substituents: Bulky groups (e.g., iminosugars) improve CK1δ selectivity .
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Pyridine fluorination: Meta vs. para fluorine positioning impacts ATP-binding pocket interactions.
Formulation Development
Given its predicted logP, lipid-based nanoparticles may enhance oral bioavailability. Preliminary stability studies should assess degradation under acidic (simulated gastric fluid) and oxidative (H₂O₂) conditions.
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